molecular formula C16H17NO2 B6147608 benzyl 3-(4-aminophenyl)propanoate CAS No. 269072-33-5

benzyl 3-(4-aminophenyl)propanoate

Cat. No.: B6147608
CAS No.: 269072-33-5
M. Wt: 255.3
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Description

Benzyl 3-(4-aminophenyl)propanoate is an organic compound with the molecular formula C16H17NO2 It is a derivative of propanoic acid and features a benzyl group attached to a 3-(4-aminophenyl)propanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl 3-(4-aminophenyl)propanoate can be synthesized through several methods. One common approach involves the esterification of 3-(4-aminophenyl)propanoic acid with benzyl alcohol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically requires heating under reflux conditions to drive the esterification to completion.

Another method involves the use of coupling reactions, such as the Suzuki–Miyaura coupling, where a boronic acid derivative of 3-(4-aminophenyl)propanoic acid is reacted with a benzyl halide in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and ensure high yields. The use of automated systems for temperature and pH control is common to achieve consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-(4-aminophenyl)propanoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles such as hydroxide ions or amines can be used in substitution reactions.

Major Products

    Oxidation: Nitro derivatives of this compound.

    Reduction: Benzyl 3-(4-hydroxyphenyl)propanoate.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

Benzyl 3-(4-aminophenyl)propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which benzyl 3-(4-aminophenyl)propanoate exerts its effects involves interactions with various molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the ester group can undergo hydrolysis to release the active 3-(4-aminophenyl)propanoic acid, which can interact with enzymes and receptors in biological systems .

Comparison with Similar Compounds

Similar Compounds

  • Benzyl 3-(4-nitrophenyl)propanoate
  • Benzyl 3-(4-hydroxyphenyl)propanoate
  • Benzyl 3-(4-methoxyphenyl)propanoate

Uniqueness

Benzyl 3-(4-aminophenyl)propanoate is unique due to the presence of the amino group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The amino group allows for additional hydrogen bonding and potential interactions with biological targets, making it a valuable compound for research and industrial applications .

Properties

CAS No.

269072-33-5

Molecular Formula

C16H17NO2

Molecular Weight

255.3

Purity

95

Origin of Product

United States

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